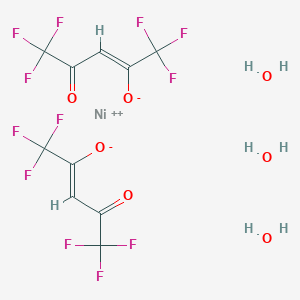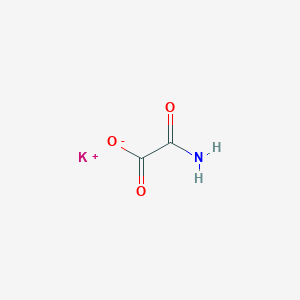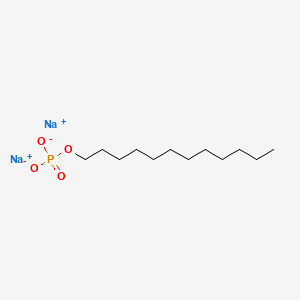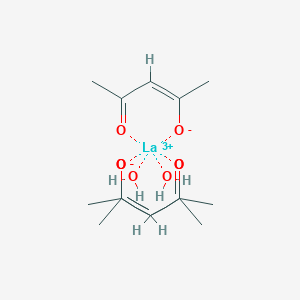
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is a coordination compound where the lanthanum ion is coordinated by three bidentate acetylacetate ligands and two water molecules. This compound is known for its unique square-antiprismatic LaO8 coordination geometry, making it an interesting subject of study in the field of inorganic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) typically involves the reaction of lanthanum nitrate with acetylacetone in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The reaction mixture is usually heated to facilitate the coordination of the acetylacetate ligands to the lanthanum ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lanthanum.
Reduction: Reduction reactions can alter the oxidation state of the lanthanum ion.
Substitution: The acetylacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of lanthanum, while substitution reactions can result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lanthanum complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Wirkmechanismus
The mechanism by which Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) exerts its effects involves the coordination of the lanthanum ion with the acetylacetate ligands. This coordination alters the electronic structure of the lanthanum ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(acetylacetonato)lanthanum(III): Similar coordination geometry but lacks the water molecules.
Tris(acetylacetonato)lanthanide complexes: These include complexes with other lanthanides like cerium and neodymium, which have similar coordination environments.
Uniqueness
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is unique due to its specific coordination geometry and the presence of water molecules in its structure. This makes it a valuable compound for studying the effects of hydration on coordination complexes and their reactivity .
Eigenschaften
IUPAC Name |
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.La.2H2O/c3*1-4(6)3-5(2)7;;;/h3*3,6H,1-2H3;;2*1H2/q;;;+3;;/p-3/b3*4-3-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVIEGWPHHQDU-UHFAIHIGSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25LaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
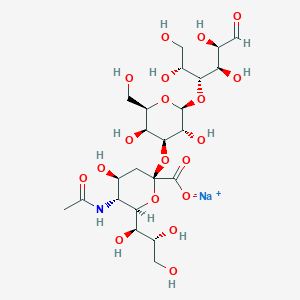
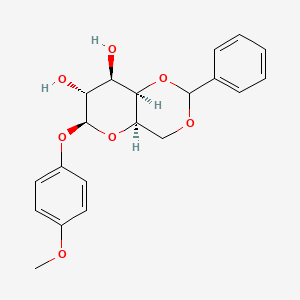
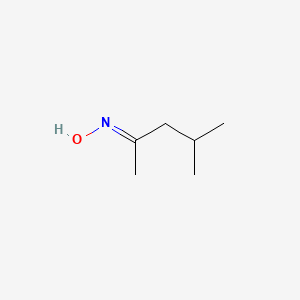
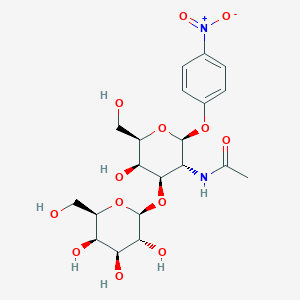


![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)
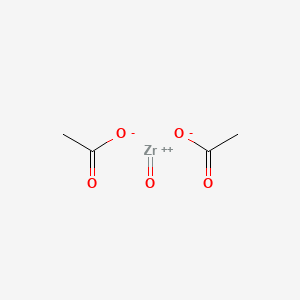
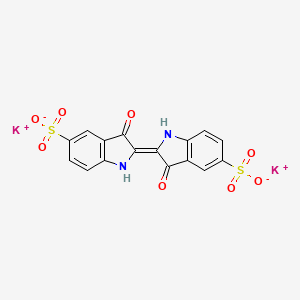
![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
